1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

説明

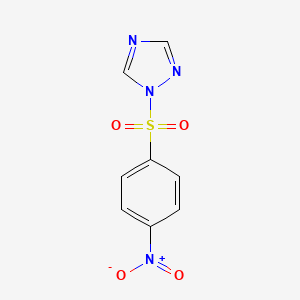

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is a sulfonamide compound characterized by the presence of a 4-nitrophenyl group attached to a sulfonyl moiety, which is further connected to a 1,2,4-triazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Nitrobenzenesulfonyl chloride+1H-1,2,4-triazole→this compound+HCl

The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is usually purified by recrystallization or column chromatography to achieve the desired purity.

化学反応の分析

Types of Reactions

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonothioester derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Oxidation: The triazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Sulfonamide Derivatives: Formed by nucleophilic substitution with amines.

Amino Derivatives: Formed by the reduction of the nitro group.

Oxidized Triazole Derivatives: Formed by the oxidation of the triazole ring.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₈H₆N₄O₄S

- Molecular Weight : 254.221 g/mol

- CAS Number : 57777-84-1

- InChI Key : HMNOLKQVFZCVIW-UHFFFAOYSA-N

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole can be effectively analyzed using reverse phase HPLC. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This approach allows for the scalable isolation of impurities and is suitable for pharmacokinetic studies .

Medicinal Applications

Pharmacological Profile

The 1,2,4-triazole scaffold is recognized for its broad pharmacological activities. Studies have highlighted its potential as:

- Antifungal Agents : Compounds derived from the 1,2,4-triazole structure exhibit significant antifungal properties. For instance, certain derivatives have shown enhanced antifungal activity against Gibberella species compared to commercial fungicides .

- Antibacterial Activity : Research indicates that hybrids of clinafloxacin and 1,2,4-triazole demonstrate potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics .

- Anticancer Properties : Mercapto-substituted triazoles have been studied for their chemopreventive effects in cancer treatment. They target viral enzymes like reverse transcriptase in HIV treatment .

Antifungal Activity

A study assessed a series of 1,2,4-triazole derivatives for their antifungal efficacy. Compounds demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of established antifungals like azoxystrobin. For example, one derivative exhibited an MIC of 0.01–0.27 μmol/mL against various fungal strains .

Antibacterial Efficacy

In another investigation involving ciprofloxacin-triazole hybrids, compounds were tested against a panel of pathogens. Results indicated that some derivatives had MIC values as low as 0.046 μM against MRSA, showcasing their potential as effective antibacterial agents .

Other Notable Applications

Anti-inflammatory Activity

Recent research has identified 1,2,4-triazole derivatives as selective inhibitors of cyclooxygenase enzymes (COX). One compound was shown to be more effective than indomethacin in reducing inflammation with a lower risk of gastrointestinal side effects .

Corrosion Inhibition and Material Science

The unique properties of 1,2,4-triazoles have also led to their application in corrosion inhibitors and material science. Their ability to form stable complexes with metals enhances their utility in protective coatings .

作用機序

The mechanism of action of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

類似化合物との比較

Similar Compounds

4-Nitrophenylsulfonyltryptophan: A compound with a similar sulfonyl group but attached to a tryptophan moiety.

4-Hydroxy-1-((4-Nitrophenyl)sulfonyl)pyrrolidine-2-carboxylic Acid: A compound with a similar sulfonyl group but attached to a pyrrolidine ring.

Uniqueness

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is unique due to the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties. The triazole ring can participate in various chemical reactions and interactions, making this compound versatile for different applications.

生物活性

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is a compound belonging to the triazole class, notable for its diverse biological activities. The chemical structure includes a 4-nitrophenyl group linked via a sulfonyl moiety to a 1H-1,2,4-triazole ring. This compound has garnered interest in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 246.22 g/mol. The compound exhibits characteristics typical of triazoles, such as the ability to participate in hydrogen bonding and coordination with metal ions, which can enhance its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds containing the triazole ring demonstrated potent antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative types. The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl ring can influence the antimicrobial efficacy significantly .

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Various derivatives showed MIC values ranging from 0.25 to 32 µg/mL against tested bacterial strains.

- Mechanism of Action : The presence of the triazole moiety is believed to interfere with bacterial cell wall synthesis and inhibit key enzymes involved in bacterial metabolism.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines.

Case Studies:

- Cell Line Studies : Research conducted on various cancer cell lines indicated that this compound could induce apoptosis and inhibit cell proliferation.

- IC50 Values : The IC50 values for cell viability assays were reported in the low micromolar range, indicating promising anticancer activity comparable to established chemotherapeutic agents .

Enzyme Interaction

The biological activity of this compound is also attributed to its interaction with specific enzymes. For instance:

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways critical for pathogen survival and cancer cell growth.

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria with MICs ranging from 0.25 to 32 µg/mL. |

| Anticancer | Induces apoptosis in cancer cells with IC50 values in low micromolar range. |

| Enzyme Inhibition | Inhibits key metabolic enzymes relevant to pathogens and cancer cells. |

特性

IUPAC Name |

1-(4-nitrophenyl)sulfonyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O4S/c13-12(14)7-1-3-8(4-2-7)17(15,16)11-6-9-5-10-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNOLKQVFZCVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206461 | |

| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57777-84-1 | |

| Record name | 1-[(4-Nitrophenyl)sulfonyl]-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57777-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057777841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-nitrophenyl)sulphonyl]-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。